molecular formula C13H18BN3O2S B2477517 3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester CAS No. 1700820-20-7

3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester

Cat. No.: B2477517
CAS No.: 1700820-20-7
M. Wt: 291.18
InChI Key: ROQNDSXQMZYKKJ-UHFFFAOYSA-N
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Description

3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester is a complex organic compound that features a thiazole ring, a pyrazole ring, and a boronic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazines with 1,3-diketones.

    Coupling of Thiazole and Pyrazole Rings: The thiazole and pyrazole rings are then coupled using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Boronic Acid Ester Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid: Similar structure but lacks the pinacol ester group.

    1-(Thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester: Similar structure but lacks the methyl group on the pyrazole ring.

    3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-carboxylic acid: Similar structure but has a carboxylic acid group instead of a boronic acid ester group.

Uniqueness

The uniqueness of 3-Methyl-1-(thiazol-2-YL)-1H-pyrazole-4-boronic acid pinacol ester lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both thiazole and pyrazole rings, along with the boronic acid ester group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2S/c1-9-10(8-17(16-9)11-15-6-7-20-11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQNDSXQMZYKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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